molecular formula C13H20N2O3S B6239737 tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate CAS No. 2375270-23-6

tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate

Cat. No.: B6239737
CAS No.: 2375270-23-6
M. Wt: 284.4
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Description

Tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyanopyrrolidine ring, and an acetylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The tert-butyl group can be substituted under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are typically employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Deprotected amines or other substituted derivatives.

Scientific Research Applications

Tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The cyanopyrrolidine ring may interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

2375270-23-6

Molecular Formula

C13H20N2O3S

Molecular Weight

284.4

Purity

95

Origin of Product

United States

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